3-Aminopropylphosphinic acid

Description

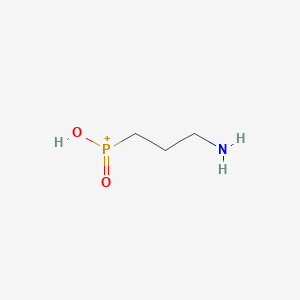

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropyl-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO2P/c4-2-1-3-7(5)6/h1-4H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIWYGZSHIXQIU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336775 | |

| Record name | 3-Aminopropylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103680-47-3 | |

| Record name | 3-Aminopropylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103680473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPROPYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMT5SS3QRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Aminopropylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental basic properties of 3-aminopropylphosphinic acid (3-APPA), a potent and selective agonist of the γ-aminobutyric acid type B (GABAB) receptor. As a structural analog of the principal inhibitory neurotransmitter GABA, 3-APPA is a molecule of significant interest in neuroscience research and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the pharmacological profile of 3-APPA, with a focus on its interaction with the GABAB receptor, and provides detailed experimental protocols for its synthesis, purification, and in vitro evaluation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of GABAergic systems and the development of novel therapeutics targeting these pathways.

Introduction: The Significance of this compound as a GABA Analog

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The GABAB receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.

This compound (3-APPA) is a close structural analog of GABA where the carboxylic acid moiety is replaced by a phosphinic acid group. This substitution confers unique properties to the molecule, including increased potency and selectivity for the GABAB receptor compared to GABA itself. Understanding the basic chemical and pharmacological properties of 3-APPA is therefore essential for its application as a research tool and for the rational design of novel GABAB receptor modulators.

This guide will provide an in-depth exploration of the core characteristics of 3-APPA, offering both theoretical insights and practical methodologies for its study.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its synthesis, handling, and application in experimental settings.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is (3-aminopropyl)phosphinic acid. It is also commonly referred to by its acronym, 3-APPA, and the synonym 3-aminopropanephosphinic acid.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀NO₂P | N/A |

| Molecular Weight | 123.09 g/mol | N/A |

| pKa | pKa1 ≈ 1-2 (phosphinic acid), pKa2 ≈ 9-10 (amino group) | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following protocol is a representative method for its preparation.

Synthetic Pathway Overview

A common synthetic route to this compound involves the addition of hypophosphorous acid to an N-protected allylamine, followed by deprotection.

Diagram 2: Synthetic Pathway for this compound

Caption: A generalized synthetic workflow for 3-APPA.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general methods for the synthesis of phosphinic acid analogues of GABA.[2][3]

Step 1: Radical Addition of Hypophosphorous Acid to N-Boc-allylamine

-

To a solution of N-Boc-allylamine (1 equivalent) in a suitable solvent such as dioxane, add hypophosphorous acid (50% aqueous solution, 1.5 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Deprotection of the N-Boc Group

-

Dissolve the crude N-Boc-3-aminopropylphosphinic acid in a solution of hydrochloric acid (e.g., 4 M in dioxane or aqueous HCl).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to yield the crude hydrochloride salt of this compound.

Detailed Experimental Protocol: Purification

Purification of the final product is critical to remove any unreacted starting materials and byproducts. Ion-exchange chromatography is a highly effective method for this purpose.[1][4][5][6]

-

Dissolve the crude this compound hydrochloride salt in a minimal amount of water.

-

Load the solution onto a strongly acidic cation exchange resin (e.g., Dowex 50W X8) that has been pre-equilibrated with water.

-

Wash the column extensively with deionized water to remove any anionic or neutral impurities.

-

Elute the product from the column using an aqueous ammonia solution (e.g., 2 M).

-

Collect the fractions and monitor for the presence of the product using a suitable method such as TLC with ninhydrin staining.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield pure this compound as a white solid.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-APPA.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three methylene groups of the propyl chain. The protons on the carbon adjacent to the amino group will appear as a triplet, as will the protons on the carbon adjacent to the phosphorus atom, though the latter will also show coupling to the phosphorus nucleus. The central methylene group will appear as a multiplet. The proton directly attached to the phosphorus atom will appear as a distinct doublet with a large coupling constant.

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms of the propyl chain.

-

³¹P NMR: The phosphorus NMR spectrum is a key diagnostic tool and will show a single resonance for the phosphinic acid group. The chemical shift will be characteristic of a phosphinic acid, and the signal will be split by the directly attached proton and the protons on the adjacent carbon.[7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands for 3-APPA are expected in the following regions:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region.

-

P=O stretch: A strong absorption band typically found between 1150 and 1250 cm⁻¹.

-

P-O-H stretch: A broad absorption in the 2500-3000 cm⁻¹ region, often overlapping with the C-H stretching bands.

-

P-H stretch: A sharp, medium intensity band around 2300-2400 cm⁻¹.

Pharmacological Properties: A Potent GABAB Receptor Agonist

The primary pharmacological action of this compound is its potent and selective agonism at the GABAB receptor.

GABAB Receptor Binding Affinity

3-APPA exhibits a high affinity for the GABAB receptor. Its potency is often determined through radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the receptor.

| Ligand | Receptor | Assay Type | Kᵢ / IC₅₀ | Reference |

| This compound (3-APPA) | GABAB | Radioligand Binding | IC₅₀ = 1.5 µM | [10] |

Note: The IC₅₀ value represents the concentration of the ligand that inhibits 50% of the specific binding of the radioligand.

Functional Activity at the GABAB Receptor

Beyond binding, 3-APPA demonstrates functional agonism at the GABAB receptor, meaning it activates the receptor and elicits a downstream cellular response. This is typically assessed through functional assays that measure G-protein activation or changes in second messenger levels.

In Vitro Experimental Protocol: GABAB Receptor Binding Assay

The following is a standard protocol for a radioligand binding assay to determine the affinity of a test compound for the GABAB receptor.[11][12][13][14][15][16][17]

Materials:

-

Rat brain membranes (prepared from cerebellum or cortex)

-

[³H]-GABA or other suitable radioligand

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Test compound (this compound)

-

Non-specific binding determinator (e.g., high concentration of unlabeled GABA or baclofen)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat brain membranes and resuspend in binding buffer. Centrifuge and wash the membranes several times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In test tubes, combine the membrane preparation, varying concentrations of the test compound (3-APPA), and a fixed concentration of the radioligand. For determining non-specific binding, a separate set of tubes should contain the membrane preparation, the radioligand, and a high concentration of an unlabeled GABAB agonist.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 20-30 minutes).

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Diagram 3: Workflow for a GABAB Receptor Binding Assay

Caption: Key steps in a radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the GABAB receptor system. Its potent and selective agonist properties make it an important molecule for both basic neuroscience research and as a lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its fundamental basic properties, from its chemical synthesis and characterization to its pharmacological interaction with its primary biological target. The detailed protocols included herein are intended to facilitate the practical application of this compound in a research setting.

References

- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.

- Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 58, 19-62.

- Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1995). Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists. Journal of Medicinal Chemistry, 38(17), 3313-3331.

- Kerr, D. I., & Ong, J. (2001). GABA analogues: a new generation of therapeutic agents. Current Medicinal Chemistry, 8(11), 1271-1288.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5462. This compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Alexandratos, S. D. (2009). Ion-exchange resins: a retrospective from industrial and engineering chemistry research. Industrial & Engineering Chemistry Research, 48(1), 388-398.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Urwyler, S. (2011). Allosteric modulation of GABAB receptors. Pharmacology & Therapeutics, 131(3), 311-323.

- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.

- Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of phosphinates and phosphinic acid derivatives. Retrieved from [Link]

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

- Zhang, J., & Lazar, M. A. (2000). The mechanism of action of thyroid hormones. Annual Review of Physiology, 62(1), 439-466.

- Malinauskas, A. (2001). Self-doped polyanilines. Synthetic Metals, 121(1-3), 1647-1648.

- Hyttel, J. (1979). Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds. Psychopharmacology, 65(2), 211-214.

- Kołodziejczyk, A. S., & Leja, C. (2020).

-

NMRDB.org. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

- Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino acids, 36(1), 23-30.

- Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264-289.

- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Antimicrobial agents and chemotherapy, 15(5), 677-683.

- Cates, L. A., Li, V. S., Yakshe, C. C., Fadeyi, M. O., Andree, T. H., Karbon, E. W., & Enna, S. J. (1984). Phosphorus analogues of gamma-aminobutyric acid, a new class of anticonvulsants. Journal of medicinal chemistry, 27(5), 654-659.

- Davis, S., Stanley, M. W., & Montchamp, J. L. (2005). Synthesis of phosphinic acids. The Journal of organic chemistry, 70(17), 6871-6876.

-

Cytiva. (n.d.). Ion exchange chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4868255. (3-Aminopropyl)phosphonate. Retrieved from [Link]

- Cheal, G. L., & Duke, R. K. (2015). Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology. ACS chemical neuroscience, 6(9), 1635-1644.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 4. med.unc.edu [med.unc.edu]

- 5. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. rsc.org [rsc.org]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopropylphosphinic Acid (3-APPA): A Versatile Modulator of GABAergic Systems in Neuroscience and Beyond

An In-depth Technical Guide for Researchers

Abstract: 3-Aminopropylphosphinic acid (3-APPA), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a critical pharmacological tool for researchers investigating the complexities of GABAergic neurotransmission. Its nuanced interactions with specific GABA receptor subtypes, particularly GABAB and GABAC receptors, have established it as an invaluable asset in neuroscience. This guide provides an in-depth exploration of 3-APPA's mechanism of action, its application in core research areas such as epilepsy and cognitive studies, and its emerging utility in materials science. Detailed experimental protocols and workflows are provided to empower researchers in leveraging this compound for their investigations.

Introduction to this compound

This compound, also known by its synonym CGP 27492, is a phosphinic acid derivative of GABA. Unlike GABA, which possesses a carboxylic acid group, 3-APPA features a phosphinic acid moiety. This structural modification is fundamental to its distinct pharmacological profile, conferring a unique selectivity and mode of action at GABA receptor subtypes that differ significantly from the endogenous ligand. This allows researchers to dissect the specific contributions of these receptor systems to complex physiological and pathological processes.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀NO₃P | [1][2] |

| Molecular Weight | 139.09 g/mol | [1][2] |

| Physical State | Solid (Off-white powder) | [3] |

| Melting Point | 294°C (with decomposition) | [1][3] |

| Synonyms | 3-APPA, CGP 27492, 3-Aminopropanephosphinic acid | [4] |

| Solubility | Soluble in water. Soluble in Ethanol (30 mg/ml), DMSO (2 mg/ml), DMF (5 mg/ml). | [3] |

Core Research Application: Probing the GABAergic System

The primary utility of 3-APPA in research stems from its function as a modulator of GABA receptors, the main drivers of inhibitory neurotransmission in the central nervous system (CNS). Its activity is not uniform across all GABA receptors, providing a basis for its use as a selective tool.

Mechanism of Action: A Tale of Two Receptors

3-APPA exhibits a complex pharmacological profile, primarily interacting with GABAB and GABAC receptors while showing little to no activity at GABAA receptors.[5][6]

-

GABAB Receptors: At GABAB receptors, 3-APPA is most accurately described as a partial agonist .[3][7][8] This means it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like baclofen. This property is particularly useful, as in the presence of a full agonist, a partial agonist can act as a competitive antagonist. Its potency at GABAB receptors has been demonstrated in radioligand binding assays, where it inhibits the binding of 3H-baclofen with an IC50 value of 1.5 μM.[7][9]

-

GABAC Receptors: In contrast to its action at GABAB sites, 3-APPA has been reported to function as a selective antagonist of GABAC receptors.[1][10] This dual activity allows researchers to investigate the distinct roles these two receptor types play in neuronal circuits.

The diagram below illustrates the differential action of 3-APPA at a GABAergic synapse compared to the endogenous neurotransmitter, GABA.

Caption: Workflow for an in vitro electrophysiology experiment.

Broader Research Applications

While its primary use is in neuroscience, the chemical properties of 3-APPA have led to its application in other scientific domains.

-

Materials Science: The phosphonic acid group in 3-APPA can strongly bind to metal oxide surfaces. Researchers have used it to graft modify mesoporous titanium dioxide powder, where the amino functional group influences surface interactions. [9][11][12]This is useful for creating functionalized materials with tailored surface properties for applications in catalysis or separation technologies.

-

Catalyst Design: Self-assembled monolayers (SAMs) incorporating 3-APPA have been deposited on catalysts to control CO₂ adsorption and hydrogenation activity, demonstrating superior performance compared to simple alkyl phosphonic acids. [3]* Drug Development: As a phosphonic acid derivative, 3-APPA serves as a key intermediate in the synthesis of more complex molecules, such as bone-targeting bisphosphonates, where the phosphonic acid group acts as a bone-homing moiety.

Conclusion

This compound is a multifaceted research tool whose value extends from fundamental neuroscience to applied materials science. Its nuanced role as a partial agonist at GABAB receptors and an antagonist at GABAC receptors provides a unique pharmacological profile for dissecting the complex contributions of these inhibitory systems to brain function and disease. By understanding its mechanism of action and employing rigorous experimental designs, researchers can continue to leverage 3-APPA to unravel the intricate signaling pathways that govern health and disease.

References

-

Hills, J. M., & Howson, W. (1991). Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus. British Journal of Pharmacology, 102(1), 5–6. [Link]

-

Chebib, M., et al. (2007). Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology. Journal of Medicinal Chemistry, 50(23), 5557–5561. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97587, 3-Aminopropylphosphonic acid. Retrieved January 12, 2026, from [Link].

-

Chebib, M., et al. (2001). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. Neuropharmacology, 41(8), 950-960. [Link]

-

Abdul-Ghani, A. S., et al. (1996). The Anti-Epileptic Effect of 3-aminopropylarsonate on Electrically-Kindled and N-methyl-D-aspartate-kindled Amygdala. Brain Research, 742(1-2), 305-312. [Link]

-

Gys, N., et al. (2021). Experimental and computational insights into the aminopropylphosphonic acid modification of mesoporous TiO2 powder: The role of the amine functionality on the surface interaction and coordination. Applied Surface Science, 566, 150625. [Link]

-

Gys, N., et al. (2021). Experimental and computational insights into the aminopropylphosphonic acid modification of mesoporous TiO2 powder: The role of the amine functionality on the surface interaction and coordination. Vrije Universiteit Brussel. [Link]

-

Kennedy, M. B. (2016). Synaptic Signaling in Learning and Memory. Cold Spring Harbor Perspectives in Biology, 8(2), a016824. [Link]

-

Li, G., et al. (2019). The role of substance P in epilepsy and seizure disorders. Neuroscience Bulletin, 35(3), 546–554. [Link]

-

Paul, A., & Tirodkar, C. (2008). Involvement of nitric oxide in learning & memory processes. Indian Journal of Medical Research, 128(4), 398–408. [Link]

Sources

- 1. 3-Aminopropylphosphonic acid 98 13138-33-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3-Aminopropylphosphonic acid (13138-33-5) for sale [vulcanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 11. Experimental and computational insights into the aminopropylphosphonic acid modification of mesoporous TiO2 powder: The role of the amine functionality on the surface interaction and coordination | Document Server@UHasselt [documentserver.uhasselt.be]

- 12. researchportal.vub.be [researchportal.vub.be]

3-Aminopropylphosphinic acid GABAB receptor partial agonist activity.

An In-depth Technical Guide to the GABAB Receptor Partial Agonist Activity of 3-Aminopropylphosphinic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The exploration of G protein-coupled receptor (GPCR) pharmacology requires nuanced tools that can modulate signaling pathways with precision. Full agonists, while potent, often suffer from dose-limiting side effects and the induction of tolerance through receptor desensitization. Partial agonists represent a more sophisticated therapeutic strategy, offering a ceiling of effect that can provide a wider therapeutic window. This guide provides a deep dive into the pharmacological characterization of this compound (3-APPA), a notable partial agonist of the γ-aminobutyric acid type B (GABAB) receptor. We will dissect the underlying receptor mechanics, present validated experimental protocols for assessing its activity, and discuss the implications of its unique pharmacological profile.

The GABAB Receptor System: A Primer

Molecular Architecture and Endogenous Function

The GABAB receptor is the metabotropic counterpart to the ionotropic GABAA receptor in the central nervous system's primary inhibitory network.[1][2] Structurally, it is a prototypical Class C GPCR, functioning as an obligate heterodimer composed of two distinct subunits: GABAB1 (R1) and GABAB2 (R2).[1] The R1 subunit is responsible for binding endogenous ligands like GABA and other orthosteric compounds, while the R2 subunit is crucial for coupling to intracellular G proteins and enhancing agonist affinity.[1][3][4] This heterodimeric structure is fundamental to its function.

Signal Transduction Pathways

Upon agonist binding to the R1 subunit, a conformational change is induced, leading to the activation of the R2 subunit and its associated pertussis toxin-sensitive Gαi/o proteins.[1] This activation initiates two principal downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][3]

-

Modulation of Ion Channels: The dissociated Gβγ subunit complex directly interacts with ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibits voltage-gated calcium (CaV) channels, which suppresses neurotransmitter release from presynaptic terminals.[1][5]

This dual mechanism of action allows GABAB receptors to exert slow, prolonged inhibitory control over neuronal excitability and synaptic transmission.[1][5]

The Principle of Partial Agonism

Pharmacological ligands are classified by their intrinsic efficacy at a receptor.

-

Full Agonists (e.g., GABA, Baclofen) possess high intrinsic efficacy and can elicit the maximum possible response from the receptor system.

-

Antagonists (e.g., Saclofen) have zero intrinsic efficacy; they bind to the receptor but do not provoke a response, instead blocking the action of agonists.

-

Partial Agonists (e.g., 3-APPA) have intermediate intrinsic efficacy. Even at saturating concentrations, they produce a submaximal response compared to a full agonist. This characteristic is not a matter of lower potency (EC50) but of a lower ceiling of effect (Emax). In the presence of a full agonist, a partial agonist can act as a competitive antagonist.

The therapeutic advantage of a partial agonist lies in its ability to provide a "buffer" to the physiological system, activating the receptor to a degree that can be therapeutic while avoiding the overstimulation that may lead to adverse effects and tolerance associated with full agonists.

Profile of this compound (3-APPA)

Chemical Identity

This compound (also referred to as 3-APA) is a structural analog of GABA where the carboxylic acid group is replaced by a phosphinic acid moiety.[6] This substitution is key to its distinct pharmacological profile at the GABAB receptor.

-

Molecular Formula: C₃H₁₀NO₂P

-

Molecular Weight: 123.09 g/mol

-

Synonyms: 3-APA

Pharmacological Classification

3-APPA is characterized as a potent and selective GABAB receptor agonist with a partial efficacy profile.[7][8] Studies have consistently shown it to be more potent than the archetypal full agonist baclofen in various preparations. For instance, in the guinea-pig isolated ileum, 3-APPA was found to be approximately seven times more potent than baclofen.[8] Its partial agonist nature means it activates GABAB receptors but to a lesser degree than GABA or baclofen.

Experimental Characterization of 3-APPA Activity

To rigorously define a compound as a partial agonist, its interaction with the receptor must be quantified at two levels: its ability to bind to the receptor (affinity) and its ability to trigger a functional response (efficacy and potency).

Determining Binding Affinity: Radioligand Binding Assays

Causality Behind Experimental Choice: Radioligand competition assays are the gold standard for determining a compound's affinity (Ki) for a target receptor. The principle is to measure how effectively the unlabeled test compound (3-APPA) competes with a high-affinity radiolabeled ligand for the receptor's orthosteric binding site. This provides a direct measure of the physical interaction between the compound and the receptor, independent of any downstream signaling events.

Caption: Workflow for a radioligand competition binding assay.

This protocol is a self-validating system designed to ensure robust and reproducible affinity measurements.

-

Membrane Preparation:

-

Homogenize whole rat brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.[9][11]

-

To remove endogenous GABA, which would otherwise compete with the radioligand, wash the pellet by resuspending it in fresh buffer and re-centrifuging at least three times.[11] This step is critical for assay integrity.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4). The presence of divalent cations like Ca²⁺ is essential for GABAB receptor binding.[11][12]

-

Determine the protein concentration using a standard method (e.g., BCA assay).[9]

-

-

Assay Setup (in 96-well plate format):

-

To each well, add:

-

150 µL of membrane preparation (50-120 µg protein).[9]

-

50 µL of 3-APPA at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or buffer for total binding.

-

For non-specific binding (NSB) wells, add a saturating concentration of unlabeled GABA (e.g., 100 µM).

-

-

Initiate the binding reaction by adding 50 µL of [³H]Baclofen (final concentration ~5 nM).[11]

-

Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[9]

-

-

Termination and Detection:

-

Terminate the reaction by rapid vacuum filtration through PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester.[9] Pre-soaking reduces non-specific binding of the radioligand to the filter.

-

Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of 3-APPA that inhibits 50% of specific [³H]Baclofen binding) by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., Prism).

-

Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Compound | Receptor Source | Radioligand | Affinity (IC50 / Ki) | Reference |

| 3-APPA | - | - | 1.5 µM (IC50) | [13][14] |

| (-)-Baclofen | Rat Brain Membranes | [³H]-GABA | 0.13 µM (IC50) | [12] |

| GABA | Rat Brain Membranes | [³H]-Baclofen | 0.04 µM (IC50) | [12] |

Note: Data are compiled from various sources and experimental conditions may differ.

Quantifying Functional Activity

Affinity does not equal efficacy. To confirm partial agonism, functional assays that measure a direct consequence of receptor activation are required.

Causality Behind Experimental Choice: The [³⁵S]GTPγS binding assay measures the very first step in G protein activation: the exchange of GDP for GTP on the Gα subunit.[15] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state to be trapped and quantified.[15] This assay is highly valuable for differentiating full and partial agonists because it is proximal to the receptor and often less subject to signal amplification than downstream assays, providing a clearer view of intrinsic efficacy.[16] A partial agonist will stimulate significantly less [³⁵S]GTPγS binding at saturation (lower Emax) than a full agonist.

Caption: General workflow for the [³⁵S]GTPγS functional assay.

This protocol is designed to provide a direct, quantifiable measure of G protein activation.

-

Reagent Preparation:

-

Prepare membranes from cells expressing GABAB receptors (e.g., CHO-K1 cells) as described in the binding assay protocol.

-

Prepare an assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. Magnesium is a critical cofactor for G protein activation.[17]

-

Prepare stock solutions of GDP (e.g., 10 mM) and the non-hydrolyzable [³⁵S]GTPγS.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well for a final volume of 100 µL:

-

GABAB-expressing membranes (10-20 µg protein).

-

GDP to a final concentration of 30 µM. This ensures that G proteins are in their inactive, GDP-bound state before agonist stimulation.

-

Varying concentrations of 3-APPA or a reference full agonist (e.g., GABA, baclofen).

-

Basal activity is determined in the absence of any agonist. Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters (GF/C) and wash with ice-cold buffer.

-

Quantify radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Subtract non-specific binding from all wells.

-

Plot the specific binding of [³⁵S]GTPγS as a percentage of the maximal response to the full agonist versus the log concentration of 3-APPA.

-

Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) for 3-APPA relative to the full agonist. A partial agonist will have an Emax < 100%.

-

Causality Behind Experimental Choice: Since GABAB receptors couple to Gαi, their activation inhibits adenylyl cyclase and lowers intracellular cAMP.[1] Measuring this decrease provides a robust, cell-based functional readout of receptor activity. To quantify inhibition, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then measured.[18] This assay confirms that the compound engages the canonical Gαi signaling pathway.

Caption: GABAB receptor-mediated inhibition of cAMP production.

This protocol uses a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), for high-throughput, sensitive detection.

-

Cell Culture:

-

Use a cell line stably expressing the human GABAB receptor (e.g., HEK293 or CHO).

-

Plate cells in 384-well plates and grow to near confluence.

-

-

Assay Procedure:

-

Wash cells gently with assay buffer (e.g., PBS).

-

Add varying concentrations of 3-APPA or a reference agonist to the wells.

-

Immediately add a fixed concentration of forskolin (typically an EC80 concentration, determined empirically, e.g., 1-10 µM) to all wells except the basal control. This stimulates cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

Detection (HTRF Example):

-

Lyse the cells and add the HTRF detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

-

In the absence of cellular cAMP, the antibody binds the d2-cAMP analog, bringing the donor and acceptor into proximity and generating a high FRET signal.

-

Cellular cAMP produced in the assay competes with the d2-cAMP analog for antibody binding, reducing the FRET signal. The signal is inversely proportional to the amount of intracellular cAMP.

-

Read the plate on an HTRF-compatible reader.

-

-

Data Analysis:

-

Convert the raw HTRF ratio to cAMP concentration using a standard curve.

-

Plot the % inhibition of forskolin-stimulated cAMP levels versus the log concentration of 3-APPA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for inhibition. The Emax for a partial agonist will be lower than that of a full agonist.

-

| Assay | Parameter | Full Agonist (e.g., Baclofen) | Partial Agonist (3-APPA) |

| [³⁵S]GTPγS Binding | Emax | 100% | < 100% |

| EC50 | Varies | Varies | |

| cAMP Inhibition | Emax | 100% | < 100% |

| EC50 | Varies | Varies |

Conclusion: The Scientific and Therapeutic Value of 3-APPA

The characterization of this compound as a GABAB receptor partial agonist is a prime example of rational drug design. Its phosphinic acid moiety confers high potency, while its structural properties result in submaximal receptor activation.

Scientific Integrity: The combination of binding and functional assays provides a self-validating framework. Binding assays confirm the physical interaction and affinity, while functional assays like [³⁵S]GTPγS and cAMP inhibition quantify the physiological consequence of that binding, confirming its efficacy. The concordance of data across these orthogonal assays provides high confidence in its classification as a partial agonist.

Therapeutic Implications: The profile of a potent partial agonist is highly desirable. It suggests that 3-APPA could provide therapeutic benefits associated with GABAB activation—such as anxiolysis, muscle relaxation, or reduction of substance craving—while potentially mitigating the sedative, muscle-relaxant, and tolerance-inducing side effects of full agonists like baclofen.[19] By establishing a "ceiling" for GABAB receptor activation, 3-APPA and similar compounds offer a promising avenue for developing safer and more effective modulators of the GABAergic system. Further research into its in vivo effects and pharmacokinetic properties is warranted to fully explore this potential.

References

-

Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC. PubMed Central. Available at: [Link]

-

Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed. Available at: [Link]

-

Schematic representation of the signaling pathway mediated by GABAB... ResearchGate. Available at: [Link]

-

Characterization of GABA Receptors - PMC. PubMed Central. Available at: [Link]

-

Improving and utilizing functional in vitro cAMP assay in pursuit to discover allosteric modulators of the GABAB receptor. FAO AGRIS. Available at: [Link]

-

Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers. Available at: [Link]

-

Activation of GABAB receptors. Reactome Pathway Database. Available at: [Link]

-

Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. Available at: [Link]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. ACS Publications. Available at: [Link]

-

3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587. PubChem - NIH. Available at: [Link]

-

GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. PubMed. Available at: [Link]

-

The actions of 3-aminopropanephosphinic acid at GABAB receptors in rat hippocampus. PubMed. Available at: [Link]

-

3-Aminopropanephosphinic acid is a potent agonist at peripheral and central presynaptic GABAB receptors. PubMed. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

GABA - PDSP. PDSP. Available at: [Link]

-

Amino Phosphonic Acids. III. The Synthesis and Properties of 2-Aminoethylphosphonic and 3-Aminopropylphosphonic Acids. | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC. PubMed Central. Available at: [Link]

-

Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC. PubMed Central. Available at: [Link]

-

(PDF) GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. ResearchGate. Available at: [Link]

-

GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

This compound--a potent, selective GABAB receptor agonist in the guinea-pig ileum and rat anococcygeus muscle - PMC. PubMed Central. Available at: [Link]

-

GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

cAMP HTRF-measured effects of GS39783 on GABA-induced GABA B R-mediated... ResearchGate. Available at: [Link]

-

GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology. PubMed. Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link]

-

Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. PubMed. Available at: [Link]

-

Defining Affinity with the GABAA Receptor - PMC. PubMed Central. Available at: [Link]

Sources

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving and utilizing functional in vitro cAMP assay in pursuit to discover allosteric modulators of the GABAB receptor [agris.fao.org]

- 3. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Aminopropanephosphinic acid is a potent agonist at peripheral and central presynaptic GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The actions of 3-aminopropanephosphinic acid at GABAB receptors in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound--a potent, selective GABAB receptor agonist in the guinea-pig ileum and rat anococcygeus muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Aminopropylphosphonic acid (13138-33-5) for sale [vulcanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Phospho-Analogs of GABA: A Technical Guide to 3-Aminopropylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminopropylphosphonic acid, a crucial molecule in neuropharmacological research. We will delve into its fundamental chemical properties, its mechanism of action as a γ-aminobutyric acid (GABA) analog, and its application as a selective GABAB receptor agonist. This document clarifies the important distinction between this compound and its more potent phosphinic acid counterpart, provides a generalized synthesis protocol, and outlines its utility in experimental models. All quantitative data is summarized for clarity, and key concepts are illustrated with diagrams to facilitate understanding.

Introduction: A Critical Distinction in Terminology

In the study of GABA receptor pharmacology, precision in molecular nomenclature is paramount. The subject of this guide is 3-Aminopropylphosphonic Acid , a widely studied GABA analog. It is crucial to distinguish it from a related but structurally different molecule, 3-Aminopropylphosphinic Acid .

-

Phosphonic Acids feature a phosphorus atom bonded to one alkyl/aryl group and two hydroxyl (-OH) groups, with a double bond to an oxygen atom (R-P(O)(OH)₂).

-

Phosphinic Acids feature a phosphorus atom bonded to two alkyl/aryl groups (or one alkyl/aryl group and one hydrogen) and one hydroxyl group, with a double bond to an oxygen atom (R¹,R²-P(O)OH).

Caption: Structural difference between phosphonic and phosphinic acids.

While both are GABA analogs, evidence suggests that this compound is a more potent GABAB receptor agonist than 3-aminopropylphosphonic acid. However, due to the extensive availability of characterization data, commercial sources, and published research, this guide will focus exclusively on 3-Aminopropylphosphonic Acid . Researchers should remain aware of this distinction when designing experiments or interpreting data in this chemical space.

Core Molecular Profile

3-Aminopropylphosphonic acid, also known as 3-APPA, is a stable, organophosphorus compound that serves as a structural analog of the principal inhibitory neurotransmitter, GABA.[1][2] The presence of the carbon-phosphorus bond makes it resistant to enzymatic cleavage, conferring high metabolic stability compared to phosphate esters.[1]

| Property | Data | Source(s) |

| Molecular Formula | C₃H₁₀NO₃P | [1][2][3] |

| Linear Formula | H₂N(CH₂)₃P(O)(OH)₂ | [4] |

| Molecular Weight | 139.09 g/mol | [1][3][5] |

| CAS Number | 13138-33-5 | [1][2][3][4] |

| Appearance | White to light yellow crystalline solid/powder | [2] |

| Melting Point | ~274-294 °C (decomposes) | |

| Synonyms | (3-Aminopropyl)phosphonic acid, 3-APPA, β-Aminopropylphosphonic acid | [1][2] |

Mechanism of Action and Pharmacological Significance

The primary pharmacological role of 3-Aminopropylphosphonic acid is its activity as a selective agonist at the GABAB receptor.[1][3] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central and peripheral nervous systems.

Mechanism: As a GABA analog, 3-APPA mimics the action of endogenous GABA at the GABAB receptor binding site. This binding event initiates a conformational change in the receptor, leading to the dissociation of the associated G-protein complex (typically Gαi/o). The activated G-protein subunits then modulate downstream effectors, resulting in:

-

Inhibition of adenylyl cyclase , leading to decreased cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels , causing potassium efflux and membrane hyperpolarization.

-

Inhibition of voltage-gated calcium channels (VGCCs) , reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

Caption: Simplified GABAB receptor signaling pathway activated by 3-APPA.

In radioligand binding assays using rat cerebellar membranes, 3-Aminopropylphosphonic acid inhibits the binding of the radiolabeled GABAB agonist ³H-baclofen with an IC₅₀ value of approximately 1.5 μM, confirming its significant affinity for the receptor.[2][6]

Applications in Research and Development

The selectivity and metabolic stability of 3-Aminopropylphosphonic acid make it a valuable tool for probing the function of GABAB receptors.

-

Neuropharmacology: It is widely used in in vitro and in vivo models to study the physiological roles of GABAB receptors in neuronal excitability, synaptic transmission, and pain perception. For example, it has been shown to reverse baclofen-induced inhibition of twitch responses in isolated guinea pig ileum, a classic model for studying GABAB activity.[2]

-

Drug Discovery: As a known agonist, it serves as a reference compound in screening campaigns for novel GABAB receptor modulators.

-

Materials Science: The amino and phosphonic acid functional groups allow it to be used for the surface modification of materials like titanium dioxide, affecting surface interactions and coordination modes.[6]

Generalized Synthesis Protocol

The synthesis of aminophosphonic acids can be achieved through various methods. A common approach involves the addition of a phosphorus-containing nucleophile to an imine or the reaction of an alkyl halide with a phosphite source, followed by hydrolysis. The following is a generalized, conceptual workflow based on established principles for synthesizing analogous compounds.[7][8]

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified chemists with appropriate safety precautions.

Caption: Conceptual workflow for the synthesis of 3-Aminopropylphosphonic Acid.

Methodology:

-

C-P Bond Formation: A suitable N-protected 3-halopropylamine (e.g., N-Cbz-3-bromopropylamine) is reacted with a trialkyl phosphite (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction. This reaction forms the critical carbon-phosphorus bond, yielding a diethyl phosphonate ester intermediate.

-

Deprotection and Hydrolysis: The resulting intermediate is subjected to strong acid hydrolysis (e.g., refluxing in concentrated hydrochloric acid). This step serves two purposes: it cleaves the phosphonate esters to the phosphonic acid, and it removes the nitrogen-protecting group (e.g., Cbz group) to yield the free amine.

-

Isolation and Purification: The crude product is isolated from the reaction mixture. Purification is typically achieved by ion-exchange chromatography, which separates the zwitterionic product from salts and unreacted starting materials. Final purification can be performed by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.

Conclusion

3-Aminopropylphosphonic acid is a foundational tool for researchers in neuroscience and drug development. Its well-characterized profile as a selective GABAB receptor agonist, coupled with its metabolic stability, ensures its continued use in elucidating the complex roles of GABAergic inhibition. It is imperative for scientists to recognize the distinct identity and activity of this molecule relative to its phosphinic acid analog to ensure accuracy and reproducibility in research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97587, 3-Aminopropylphosphonic acid. Retrieved January 12, 2026, from [Link]

-

Isbell, A. F., Berry, J. P., & Tansey, L. W. (1972). Amino Phosphonic Acids. III. The Synthesis and Properties of 2-Aminoethylphosphonic and 3-Aminopropylphosphonic Acids. The Journal of Organic Chemistry, 37(26), 4399–4401. [Link]

Sources

- 1. 3-Aminopropylphosphonic acid (13138-33-5) for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 3-Aminopropylphosphinic Acid from Inexpensive Starting Materials

Abstract

This technical guide provides a comprehensive overview of cost-effective synthetic strategies for the production of 3-aminopropylphosphinic acid, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of economic viability in chemical synthesis, this document focuses on routes commencing from inexpensive and readily available industrial chemicals. Two primary pathways are explored in detail: a multi-step synthesis originating from acrylonitrile and a more direct approach utilizing allylamine. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering not only theoretical insights but also practical, step-by-step protocols and a comparative analysis of the methodologies.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their structural analogy to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This structural similarity allows them to act as GABA receptor agonists or antagonists, making them promising candidates for the development of drugs targeting neurological disorders. However, the widespread application of these compounds is often hampered by the high cost of their synthesis. This guide aims to address this challenge by providing detailed methodologies for the synthesis of this compound from low-cost starting materials, thereby facilitating its accessibility for research and development.

Strategic Approaches to Economical Synthesis

The core of a cost-effective synthesis lies in the selection of starting materials. This guide focuses on two abundant and inexpensive feedstocks: acrylonitrile and allylamine. Both can be transformed into the target molecule through reactions with hypophosphorous acid, another commodity chemical.

-

Route 1: The Acrylonitrile Pathway. This multi-step approach leverages the low cost of acrylonitrile. The synthesis involves an initial free-radical addition of hypophosphorous acid across the double bond of acrylonitrile to form 3-cyanopropylphosphinic acid. This intermediate is then subjected to a reduction of the nitrile group to yield the final product.

-

Route 2: The Allylamine Pathway. This route offers a more direct synthesis through the hydrophosphinylation of allylamine with hypophosphorous acid. This reaction, typically catalyzed by a palladium complex, forms the carbon-phosphorus and carbon-nitrogen bonds in a single step. To mitigate potential side reactions with the free amine, a protection-deprotection strategy is often employed.

The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for each of these synthetic routes.

Synthetic Route 1: The Acrylonitrile Pathway

This pathway is a two-step process that begins with the formation of a C-P bond followed by the transformation of a nitrile to an amine.

Step 1: Free-Radical Addition of Hypophosphorous Acid to Acrylonitrile

The first step involves the anti-Markovnikov addition of the P-H bond of hypophosphorous acid across the carbon-carbon double bond of acrylonitrile. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN).

Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from hypophosphorous acid to form a phosphinoyl radical. This radical then adds to the β-carbon of acrylonitrile, creating a carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of hypophosphorous acid to propagate the chain and form the product, 3-cyanopropylphosphinic acid.

Experimental Protocol: Synthesis of 3-Cyanopropylphosphinic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine acrylonitrile (1.0 eq.), hypophosphorous acid (50% aqueous solution, 1.2 eq.), and a suitable solvent such as 1,4-dioxane.

-

Initiation: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 8-12 hours.

-

Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 3-cyanopropylphosphinic acid as a white solid.

Step 2: Reduction of 3-Cyanopropylphosphinic Acid to this compound

The nitrile group of 3-cyanopropylphosphinic acid is reduced to a primary amine in the second step. Catalytic hydrogenation is a common and effective method for this transformation.

Mechanism: The nitrile is hydrogenated in the presence of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The reaction proceeds through the formation of an imine intermediate, which is further reduced to the primary amine.[1][2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-cyanopropylphosphinic acid (1.0 eq.) in a suitable solvent, such as methanol or ethanol, containing a catalytic amount of Raney nickel (approximately 10% by weight) or 10% palladium on carbon.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

-

Workup and Purification: After the reaction is complete, carefully filter the catalyst from the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.[3]

Workflow for the Acrylonitrile Pathway

Caption: Synthetic workflow from acrylonitrile.

Synthetic Route 2: The Allylamine Pathway

This route offers a more atom-economical approach to this compound. To prevent side reactions, the amine functionality of allylamine is typically protected before the hydrophosphinylation step. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its ease of introduction and removal under mild conditions.

Step 1: Protection of Allylamine

The primary amine of allylamine is protected as a Boc-carbamate.

Experimental Protocol: Synthesis of N-Boc-allylamine

-

Reaction Setup: In a round-bottom flask, dissolve allylamine (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Reaction Conditions: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-Boc-allylamine can be purified by flash chromatography.

Step 2: Palladium-Catalyzed Hydrophosphinylation

The C=C bond of N-Boc-allylamine undergoes a palladium-catalyzed addition of hypophosphorous acid.

Mechanism: The palladium catalyst, typically in the form of a complex with a phosphine ligand like Xantphos, facilitates the addition of the P-H bond of hypophosphorous acid across the double bond of the protected allylamine.[4][5][6][7][8]

Experimental Protocol: Synthesis of N-Boc-3-aminopropylphosphinic Acid

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine N-Boc-allylamine (1.0 eq.), hypophosphorous acid (50% aqueous solution, 1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq.), and a phosphine ligand like Xantphos (0.02 eq.) in a suitable solvent like DMF.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or NMR.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography.

Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the N-Boc-3-aminopropylphosphinic acid intermediate in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Reaction Conditions: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-3 hours.[4][7][8][9]

-

Workup and Purification: Remove the solvent and excess acid under reduced pressure. The resulting crude product can be purified by recrystallization or ion-exchange chromatography to give this compound.[3]

Workflow for the Allylamine Pathway

Caption: Synthetic workflow from allylamine.

Comparative Analysis of the Synthetic Routes

Both the acrylonitrile and allylamine pathways offer viable and cost-effective methods for the synthesis of this compound. The choice between the two will depend on factors such as available equipment, scale of the synthesis, and desired purity.

| Parameter | Acrylonitrile Pathway | Allylamine Pathway |

| Starting Material Cost | Very Low (Acrylonitrile is a major industrial chemical) | Low to Moderate (Allylamine is less common than acrylonitrile) |

| Number of Steps | 2 | 3 (including protection/deprotection) |

| Key Reactions | Free-radical addition, Catalytic hydrogenation | Boc protection, Pd-catalyzed hydrophosphinylation, Deprotection |

| Reagents and Catalysts | Radical initiator, Hydrogen gas, Hydrogenation catalyst | Boc₂O, Base, Palladium catalyst, Phosphine ligand, Strong acid |

| Potential Challenges | Handling of toxic and flammable acrylonitrile, High-pressure hydrogenation | Cost and handling of palladium catalyst, Protection/deprotection steps add to complexity |

| Atom Economy | Moderate | Moderate (due to protection/deprotection) |

| Estimated Overall Yield | 40-60% | 50-70% |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Acrylonitrile: Is highly flammable, toxic, and a suspected carcinogen. Avoid inhalation and skin contact.[1][3][10][11]

-

Hypophosphorous Acid: Is a corrosive acid and a strong reducing agent. Handle with care to avoid contact with skin and eyes.[12][13][14]

-

Catalytic Hydrogenation: Involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts (Raney nickel). Ensure proper equipment and procedures are used to mitigate the risk of fire or explosion.

-

Palladium Catalysts: Can be pyrophoric and should be handled in an inert atmosphere.

Conclusion

This technical guide has outlined two robust and economically viable synthetic routes to this compound from inexpensive starting materials. The acrylonitrile pathway offers a straightforward approach using fundamental organic reactions, while the allylamine pathway, although involving more steps, may provide higher overall yields. The detailed protocols and comparative analysis provided herein are intended to empower researchers and drug development professionals to produce this valuable compound efficiently and safely. Further optimization of the presented protocols may lead to even more efficient and sustainable synthetic methods.

References

- U.S. Patent No. 4,375,003. (1983). Method for the hydrogenation of nitriles to primary amines.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hypophosphorous acid. Retrieved January 12, 2026, from [Link]

- Deeba, F., & Zaera, F. (2015). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis Science & Technology, 5(2), 993-1001.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acrylonitrile. Retrieved January 12, 2026, from [Link]

-

Unigel. (2021). SAFETY DATA SHEET - Acrylonitrile. Retrieved January 12, 2026, from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Polymers. (2021). Free-Radical Photopolymerization of Acrylonitrile Grafted onto Epoxidized Natural Rubber. MDPI. [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Anion-exchange chromatography. Retrieved January 12, 2026, from [Link]

-

NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Organic Syntheses. (2024). Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Preparation of Cinnamyl-H-Phosphinic Acid. [Link]

Sources

- 1. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. reddit.com [reddit.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]

- 13. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 14. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopropylphosphinic Acid: A Phosphonic GABA Analog for Advanced Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Aminopropylphosphinic acid (3-APPA), a potent and selective phosphonic analog of γ-aminobutyric acid (GABA). Designed for professionals in neuroscience research and drug development, this document delves into the core scientific principles of 3-APPA, from its molecular characteristics to its application in probing the complexities of the GABAergic system. We will explore its synthesis, mechanism of action, pharmacological profile, and the critical experimental protocols necessary for its study, all grounded in authoritative scientific literature.

Introduction: The Significance of GABA and the Rationale for Phosphinic Acid Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The therapeutic and research potential of modulating the GABAergic system is vast, with implications for epilepsy, anxiety disorders, spasticity, and other neurological conditions.

The development of GABA analogs has been instrumental in dissecting the pharmacology of GABA receptors and in creating novel therapeutics. The substitution of the carboxylic acid moiety of GABA with a phosphinic acid group offers several key advantages:

-

Metabolic Stability: The carbon-phosphorus bond in phosphinic acids is resistant to enzymatic degradation, leading to improved bioavailability and a longer duration of action in vivo compared to carboxylate-containing compounds.

-

Altered Pharmacokinetics: The phosphinic acid group modifies the physicochemical properties of the molecule, influencing its solubility, distribution, and ability to cross the blood-brain barrier.

-

Novel Receptor Interactions: The distinct geometry and electronic properties of the phosphinic acid group can lead to unique binding affinities and functional activities at GABA receptors.

This compound (3-APPA) has emerged as a particularly valuable tool in this class of compounds, exhibiting high potency and selectivity for the GABAB receptor.

Molecular Profile and Physicochemical Properties of this compound

3-APPA, also known by its synonym CGP 27492, is a structural analog of GABA where the carboxylic acid group is replaced by a phosphinic acid group.

| Property | Value |

| IUPAC Name | (3-aminopropyl)phosphinic acid |

| Synonyms | 3-APPA, CGP 27492, CGA 147823 |

| Molecular Formula | C₃H₁₀NO₂P |

| Molecular Weight | 123.09 g/mol |

| CAS Number | 105554-55-4 |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the use of phosphorus oxychloride and 3-amino-1-propanol in a multi-step process. This method is economically viable and suitable for producing the compound on a larger scale.

A plausible synthetic pathway is outlined in the Google Patents database, which describes a method for preparing the related 3-aminopropane phosphoric acid.[1] This process involves the reaction of 3-amino-1-propanol with phosphorus oxychloride in an organic solvent at low temperatures, followed by hydrolysis under acidic conditions and subsequent crystallization.[1] The rationale for the low-temperature reaction is to control the reactivity of phosphorus oxychloride and prevent the formation of byproducts.[1] The use of an acid catalyst in the hydrolysis step is crucial for the efficient conversion to the final product.[1]